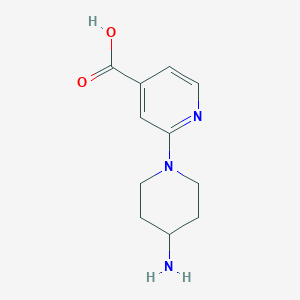

2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

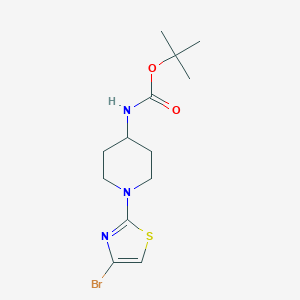

2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is a chemical compound with the IUPAC name 2-(4-amino-1-piperidinyl)isonicotinic acid dihydrochloride . It has a molecular weight of 294.18 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

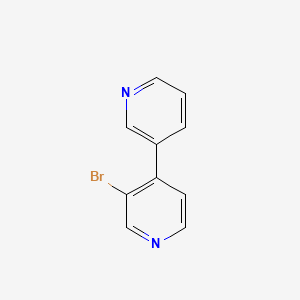

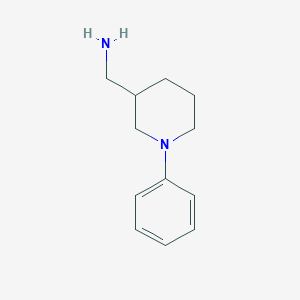

The synthesis of piperidine derivatives, such as 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .Molecular Structure Analysis

The InChI code for 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is 1S/C11H15N3O2.2ClH/c12-9-2-5-14 (6-3-9)10-7-8 (11 (15)16)1-4-13-10;;/h1,4,7,9H,2-3,5-6,12H2, (H,15,16);2*1H . This indicates the presence of a piperidine ring and a pyridine ring in the molecule.Chemical Reactions Analysis

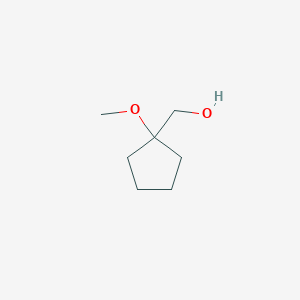

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 294.18 .Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Chemistry

Heterocyclic compounds, especially those containing pyridine rings and carboxylic acid functionalities, are of significant interest in chemistry due to their versatile applications. They serve as crucial building blocks in the synthesis of complex molecules and have a wide range of applicability in medicinal chemistry, catalysis, and material science (Boča et al., 2011; Paiardini et al., 2017).

Biocatalysis and Microbial Metabolism

Carboxylic acids, including those derived from pyridine, are known to influence microbial metabolism and can be both products and substrates in biocatalytic processes. Understanding the microbial interactions with these compounds under aerobic and anaerobic conditions can lead to novel biotechnological applications, including the biodegradation of pollutants and the biosynthesis of valuable chemicals (Jarboe et al., 2013; Kaiser et al., 1996).

Drug Development and Medicinal Applications

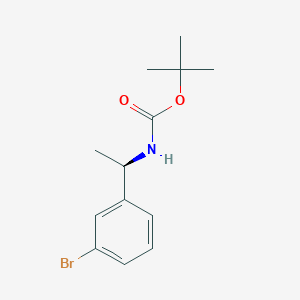

Compounds with pyridine and aminopiperidin structures play a significant role in drug development, particularly as intermediates in the synthesis of pharmaceutical agents. Their structural features can be exploited to design molecules with desired pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties (Mendieta et al., 2011; Zhang et al., 2021).

Environmental Applications

Understanding the environmental fate and transformation of heterocyclic compounds like 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is essential for assessing their environmental impact and potential biodegradability. Research into the microbial metabolism of similar compounds under various conditions can inform strategies for mitigating pollution and enhancing the bioremediation of contaminated sites (Kaiser et al., 1996).

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases play a significant role in cell growth and survival, and their dysregulation can lead to the development of various types of cancer .

Mode of Action

2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid interacts with its targets (ALK and ROS1) by inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound affects the ALK and ROS1 signaling pathways. By inhibiting these kinases, it disrupts the downstream signaling events that lead to cell growth and survival . The exact downstream effects can vary depending on the specific cellular context, but they generally involve a reduction in cell proliferation and an increase in programmed cell death or apoptosis .

Result of Action

The inhibition of ALK and ROS1 by 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the shrinkage of tumors and a slowdown in the progression of diseases such as cancer .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid, is an important task of modern organic chemistry . This will likely continue to be a focus of future research in this field .

Propiedades

IUPAC Name |

2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)10-7-8(11(15)16)1-4-13-10/h1,4,7,9H,2-3,5-6,12H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAYBPMDIWWPRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)

![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)

![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)

![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)